(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16309080
InChI: InChI=1S/C26H22N2O4S/c1-4-16-8-11-18-20(13-16)33-26(27-18)28-22(17-9-5-14(2)6-10-17)21(24(30)25(28)31)23(29)19-12-7-15(3)32-19/h5-13,22,30H,4H2,1-3H3
SMILES:
Molecular Formula: C26H22N2O4S
Molecular Weight: 458.5 g/mol

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16309080

Molecular Formula: C26H22N2O4S

Molecular Weight: 458.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione -

Specification

Molecular Formula C26H22N2O4S
Molecular Weight 458.5 g/mol
IUPAC Name 1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-methylphenyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C26H22N2O4S/c1-4-16-8-11-18-20(13-16)33-26(27-18)28-22(17-9-5-14(2)6-10-17)21(24(30)25(28)31)23(29)19-12-7-15(3)32-19/h5-13,22,30H,4H2,1-3H3
Standard InChI Key GPFRQPLZZRHSME-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)C

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound features a pyrrolidine-2,3-dione core substituted with a 6-ethyl-1,3-benzothiazol-2-yl group at position 1, a hydroxy(5-methylfuran-2-yl)methylidene moiety at position 4, and a 4-methylphenyl group at position 5. This arrangement creates multiple sites for potential biological interactions, including hydrogen bonding via the dione oxygen atoms and π-π stacking through aromatic systems .

Stereochemical Considerations

The (4E) configuration indicates the spatial orientation of the hydroxy(5-methylfuran-2-yl)methylidene group relative to the pyrrolidine ring. This stereochemistry influences molecular docking capabilities, as demonstrated in analogous compounds where E-configurations enhanced binding to bacterial enzyme active sites .

Spectroscopic Characterization

While direct spectral data for this specific compound remains unpublished, related pyrrolidine-dione derivatives show characteristic NMR signals:

  • ¹H NMR: Protons on the benzothiazole ring typically resonate at δ 7.5–8.5 ppm as multiplet signals

  • ¹³C NMR: The dione carbonyl carbons appear near δ 170–180 ppm

Mass spectral analysis of similar compounds reveals molecular ion peaks consistent with their molecular weights (e.g., m/z 462.5 for CID 4422459 ), suggesting this compound would exhibit comparable fragmentation patterns.

Synthesis and Derivative Formation

Synthetic Pathways

The synthesis likely follows multi-step protocols analogous to those used for structurally related heterocycles:

  • Core Formation: Cyclocondensation of aminobenzothiazole derivatives with diketone precursors

  • Side Chain Introduction:

    • Mitsunobu reaction for furyl group attachment

    • Buchwald-Hartwig amination for aryl substitution

Key Intermediate: 6-Ethyl-1,3-benzothiazol-2-amine

Synthesis typically begins with:

2-Aminobenzothiazole+Ethylating AgentCuI, DMF6-Ethyl-1,3-benzothiazol-2-amine\text{2-Aminobenzothiazole} + \text{Ethylating Agent} \xrightarrow{\text{CuI, DMF}} \text{6-Ethyl-1,3-benzothiazol-2-amine}

Yields for this step generally range 60–75% based on similar reactions .

Yield Optimization

Comparative data from analogous syntheses:

Reaction StepTemperature (°C)CatalystYield (%)
Benzothiazole alkylation110CuI68
Pyrrolidine ring formation80PTSA52
Final couplingRTDCC/DMAP41

Data adapted from

Biological Activities

Anti-inflammatory Activity

In carrageenan-induced rat paw edema models, related compounds showed 60–75% inhibition of inflammation at 50 mg/kg doses, comparable to indomethacin . The dione group likely inhibits COX-2 through hydrogen bonding with Arg120 .

Computational Modeling

Molecular Docking Studies

Docking simulations of similar molecules into S. aureus DNA gyrase (PDB 2XCT) revealed:

  • Binding affinity: -9.2 to -11.3 kcal/mol

  • Key interactions:

    • Hydrogen bonds with Ser1084

    • π-cation interactions with Arg1176

These results suggest potential gyrase inhibition as an antibacterial mechanism .

Physicochemical Properties

Calculated Parameters

PropertyValueMethod
LogP3.12 ± 0.15XLogP3
Water Solubility (mg/mL)0.024ESOL
Polar Surface Area (Ų)98.7Egan

Data extrapolated from

Future Research Directions

  • Synthetic Optimization: Improve final coupling step yields beyond 40% through microwave-assisted synthesis

  • In Vivo Toxicology: Assess hepatotoxicity risks associated with chronic benzothiazole exposure

  • Formulation Development: Explore nanoparticle delivery systems to enhance water solubility

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator